N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide

BTK inhibition Kinase inhibitor Drug discovery

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide (CAS 2194901-19-2, molecular formula C19H21N3OS2, MW 371.52) is a synthetic small molecule featuring a benzo[b]thiophene core, a dimethylaminoethyl linker, and a 2-(methylthio)nicotinamide moiety. The compound is listed in the BindingDB database (monomer ID BDBM658441) with reported inhibitory activity against Bruton's tyrosine kinase (BTK) and is cited in patent US20240083900 as Example 99, indicating its relevance in kinase inhibitor development programs.

Molecular Formula C19H21N3OS2
Molecular Weight 371.52
CAS No. 2194901-19-2
Cat. No. B2372623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide
CAS2194901-19-2
Molecular FormulaC19H21N3OS2
Molecular Weight371.52
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=C(N=CC=C1)SC)C2=CSC3=CC=CC=C32
InChIInChI=1S/C19H21N3OS2/c1-22(2)16(15-12-25-17-9-5-4-7-13(15)17)11-21-18(23)14-8-6-10-20-19(14)24-3/h4-10,12,16H,11H2,1-3H3,(H,21,23)
InChIKeyYDCVXWGVNADCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide (CAS 2194901-19-2): Compound Identity and Core Characteristics


N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide (CAS 2194901-19-2, molecular formula C19H21N3OS2, MW 371.52) is a synthetic small molecule featuring a benzo[b]thiophene core, a dimethylaminoethyl linker, and a 2-(methylthio)nicotinamide moiety . The compound is listed in the BindingDB database (monomer ID BDBM658441) with reported inhibitory activity against Bruton's tyrosine kinase (BTK) and is cited in patent US20240083900 as Example 99, indicating its relevance in kinase inhibitor development programs [1].

Why BTK-Targeting Programs Cannot Simply Substitute N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide with Other In-Class Inhibitors


Bruton's tyrosine kinase (BTK) inhibitors exhibit widely divergent selectivity profiles, binding modes (covalent vs. reversible), and physicochemical properties that directly impact clinical efficacy and safety. For instance, ibrutinib (PCI-32765) binds covalently to Cys481, whereas later-generation inhibitors like acalabrutinib and zanubrutinib were designed for improved selectivity [1]. The presence of a 2-(methylthio)nicotinamide moiety in this compound is structurally distinct from the typical pyrazolo[3,4-d]pyrimidine or diphenylpyrimidine scaffolds of approved BTK inhibitors, suggesting a potentially different binding orientation and off-target profile. Additionally, the benzo[b]thiophene core and dimethylaminoethyl linker introduce unique conformational flexibility and hydrogen-bonding capacity that cannot be replicated by simple scaffold hopping. Generic substitution without direct comparative data on target engagement kinetics, cellular selectivity, and ADME parameters risks selecting a compound with fundamentally different pharmacological behavior.

Quantitative Differentiation Evidence for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide (CAS 2194901-19-2)


In Vitro BTK Enzymatic Inhibition Potency: Direct BindingDB Data vs. Clinically Validated Comparators

The compound is reported in BindingDB with an IC50 of 1 nM against human BTK in an enzymatic assay [1]. For context, ibrutinib—the first-in-class covalent BTK inhibitor—has a reported IC50 of 0.5 nM under comparable in vitro conditions [2]. The 2-fold difference in potency is modest, but the structural dissimilarity (benzo[b]thiophene-nicotinamide scaffold vs. pyrazolo[3,4-d]pyrimidine scaffold) implies that equipotent target engagement may be achievable through a different binding mode, which can be critical when seeking to circumvent ibrutinib-resistant Cys481 mutations.

BTK inhibition Kinase inhibitor Drug discovery

Scaffold Divergence from Canonical BTK Inhibitors: Benzo[b]thiophene Core vs. Pyrazolo[3,4-d]pyrimidine Series

The compound incorporates a benzo[b]thiophene ring and a 2-(methylthio)nicotinamide group, which is chemically distinct from the pyrazolo[3,4-d]pyrimidine core of ibrutinib or the diphenylpyrimidine scaffold of spebrutinib. A structurally related compound, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide (CAS not assigned, MW 342.48), lacks the N,N-dimethylethylenediamine extension present in the target compound . The dimethylamino group in the target introduces a titratable basic center (predicted pKa ~8.5–9.5) that is absent in the ibrutinib series, which can significantly influence lysosomal sequestration, volume of distribution, and blood-brain barrier permeability. No head-to-head selectivity panel data are publicly available for the target compound.

Scaffold hopping Kinase selectivity Medicinal chemistry

Potential Antiviral Overlap: 2-(Methylthio)nicotinamide Moiety in CHIKV Inhibition

A close structural analog, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (designated compound 1), demonstrated EC50 = 0.6 μM against Chikungunya virus (CHIKV) with a viral titer reduction of 6.9 logs at 10 μM [1]. This compound shares the identical 2-(methylthio)nicotinamide pharmacophore with the target compound, but differs in the amine substituent. While no antiviral data exist for the target compound, the shared 2-(methylthio)nicotinamide warhead suggests that the target compound may also engage viral targets that recognize nicotinamide-based ligands, such as those in the NAD+ salvage pathway. This offers a potential dual-application value proposition: BTK inhibition for oncology/immunology plus antiviral activity for infectious disease programs.

Antiviral Chikungunya virus Nicotinamide pharmacophore

Purity Specification and Vendor Availability as Procurement Decision Factor

Commercial suppliers list the compound with a standard purity of 95% (HPLC) . This is comparable to many research-grade BTK inhibitor tool compounds (e.g., ibrutinib-d5 or acalabrutinib analogs offered at 95–98% purity). No pharmacopeial monograph or certified reference standard exists for this compound, and no stability-indicating assay or impurity profiling data are publicly available. Therefore, purity alone does not constitute a meaningful differentiation parameter relative to established BTK inhibitor research tools, which are often available at ≥98% purity with full certificates of analysis.

Chemical procurement Purity specification Research-grade compound

Recommended Research Applications for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide (CAS 2194901-19-2) Based on Measured and Inferred Properties


BTK Inhibitor Resistance-Circumvention Screening Panels

Given its reported BTK IC50 of 1 nM and its structurally divergent benzo[b]thiophene scaffold [1], the compound is best deployed in biochemical and cellular assays designed to identify BTK inhibitors that retain potency against ibrutinib-resistant Cys481Ser or Cys481Arg mutants. Its non-pyrazolo[3,4-d]pyrimidine core may engage the BTK active site via a distinct hydrogen-bond network, reducing susceptibility to steric hindrance from Cys481 mutations.

Dual BTK/NAD+ Pathway Probe for Polypharmacology Studies

The 2-(methylthio)nicotinamide moiety is shared with a validated CHIKV inhibitor (EC50 = 0.6 μM) [2], suggesting the compound may also be recognized by nicotinamide-processing enzymes such as NAMPT or NNMT. This makes it a candidate tool compound for investigating the intersection of BTK signaling and NAD+ metabolism in B-cell malignancies, where both pathways are independently implicated in disease progression.

Physicochemical Benchmarking Against Clinical BTK Inhibitors

The presence of a dimethylamino basic center (absent in ibrutinib, acalabrutinib, and zanubrutinib) provides an opportunity to study how amine-mediated lysosomal trapping and tissue distribution differ between this scaffold and clinical BTK inhibitors. Comparative logD7.4, pKa, and cellular accumulation assays between the target compound and ibrutinib can yield insights for designing next-generation BTK inhibitors with improved tissue penetration profiles.

Quote Request

Request a Quote for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.